Ivosidenib acts as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme []. IDH1 mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG) [, ]. 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, disrupting cellular processes like histone and DNA demethylation, ultimately promoting tumorigenesis []. Ivosidenib binds to mIDH1, effectively inhibiting 2-HG production [, ]. This inhibition leads to a decrease in 2-HG levels, potentially restoring normal cellular functions and promoting differentiation of malignant cells [, ]. Studies suggest that the reduction of 2-HG levels is dose- and drug exposure-dependent [].
Ivosidenib is investigated in combination with other therapies to enhance efficacy and overcome resistance. Preclinical studies using ivosidenib demonstrate synergistic effects when combined with azacitidine, a hypomethylating agent, in AML models [, ].
Ivosidenib is employed as a tool to understand the role of mIDH1 and 2-HG in tumor biology. Studies using ivosidenib in intrahepatic cholangiocarcinoma (ICC) models suggest that mIDH1 inhibition may promote tumor cell differentiation [].
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8